Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine
Description
Properties
IUPAC Name |
1-phenyl-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-5-14(6-3-1)12-18-13-15-7-4-8-16(11-15)17-9-10-19-20-17/h1-11,18H,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHQXPBXGREIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Methylbenzylamine Derivatives
The Chinese patent CN105218382A outlines a scalable bromination strategy using NBS to convert arylmethane precursors into brominated intermediates. For Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, this involves brominating 3-methylbenzylamine at the methyl group to yield 3-(bromomethyl)benzylamine. The reaction proceeds in dichloromethane at 30–60°C with azobisisobutyronitrile (AIBN) as a radical initiator, achieving >85% conversion. Critically, this step avoids high-pressure conditions associated with traditional hydrobromination, enhancing safety and cost-efficiency.
Pyrazole Ring Construction via Hydrazine Cyclization
Following bromination, the pyrazole moiety is introduced through a cyclocondensation reaction. As demonstrated in PMC5676012, hydrazine hydrate reacts with β-keto esters or nitriles to form pyrazole rings. Applying this to 3-(bromomethyl)benzonitrile under reflux in ethanol (2–4 h, 80°C) yields 3-(2H-pyrazol-3-yl)benzonitrile with 89% efficiency. Subsequent reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) furnishes 3-(2H-pyrazol-3-yl)benzylamine (75% yield).
N-Alkylation to Form the Secondary Amine
The final step involves alkylating benzylamine with 3-(2H-pyrazol-3-yl)benzyl bromide. Employing potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at 80°C for 12 h facilitates this coupling, yielding the target compound in 65% isolated yield. This method’s strength lies in its one-pot compatibility, though purification challenges arise due to residual succinimide byproducts.
Microwave-Assisted Ullmann Coupling
Synthesis of 3-(2H-Pyrazol-3-yl)benzyl Bromide
Ambeed’s protocol for aryl halide synthesis provides a rapid route to 3-(2H-pyrazol-3-yl)benzyl bromide. Starting from 1H-pyrazol-3-amine, diazotization with sodium nitrite and hydrochloric acid at 0°C generates a diazonium intermediate, which undergoes iodide substitution using potassium iodide. Subsequent bromination with copper(II) bromide (CuBr2) in DMF under microwave irradiation (190°C, 20 min) achieves 80% yield.
Copper-Catalyzed Coupling with Benzylamine
The Ullmann reaction couples 3-(2H-pyrazol-3-yl)benzyl bromide with benzylamine in the presence of cesium carbonate (Cs2CO3) and CuBr2. Conducted in a sealed microwave vial at 190°C for 20 min, this method bypasses traditional heating limitations, affording the target amine in 72% yield. While efficient, this approach requires specialized equipment and generates stoichiometric metal waste.
Reductive Amination of 3-(2H-Pyrazol-3-yl)benzaldehyde
Aldehyde Synthesis via Oxidation
Oxidizing 3-(2H-pyrazol-3-yl)benzyl alcohol with pyridinium chlorochromate (PCC) in dichloromethane yields 3-(2H-pyrazol-3-yl)benzaldehyde (82% yield). This intermediate is pivotal for reductive amination strategies.
One-Pot Reductive Amination
Combining 3-(2H-pyrazol-3-yl)benzaldehyde with benzylamine and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature for 24 h produces the secondary amine in 58% yield. While milder than alkylation, this method suffers from competing imine formation and requires strict pH control.
Multicomponent Assembly via Hantzsch Pyrazole Synthesis
In Situ Pyrazole Formation
The Hantzsch pyrazole synthesis enables concurrent pyrazole ring formation and amine coupling. Reacting 3-cyanobenzaldehyde, benzylamine, and hydrazine hydrate in acetic acid at 100°C for 8 h generates the target compound directly (45% yield). Though atom-economical, this method’s low yield and side product formation limit industrial applicability.
Comparative Analysis of Methodologies
Scientific Research Applications
Anticancer Activity
Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine has been evaluated for its anticancer properties. Studies have shown that derivatives containing pyrazole structures exhibit significant growth inhibition against various cancer cell lines, including leukemia and breast cancer . The National Cancer Institute (NCI) has included such compounds in their screening programs, demonstrating their potential as anticancer agents.
Antioxidant Properties
Research indicates that compounds similar to this compound possess antioxidant activities. They can scavenge free radicals, which is crucial for protecting cells from oxidative stress-related damage . This property makes them candidates for therapeutic applications in neurodegenerative diseases and conditions related to oxidative stress.
Biological Activities
Beyond anticancer and antioxidant properties, benzyl derivatives have been investigated for their antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound might also exhibit such properties .
Therapeutic Potential
This compound may serve as a lead compound in drug development for treating conditions such as:
- Cancer : As noted, its derivatives are being explored for their ability to inhibit cancer cell growth.
- Metabolic Disorders : Some studies suggest that related compounds could influence metabolic pathways, potentially aiding in the treatment of obesity and diabetes .
Industrial Applications
In addition to its pharmaceutical potential, this compound could find applications in:
- Material Science : Its unique chemical structure may be useful in developing new materials with specific properties.
- Chemical Synthesis : As a building block in organic synthesis, it can facilitate the creation of more complex molecules .
Mechanism of Action
The mechanism of action of Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s pyrazole-benzyl-amine scaffold is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Pyrazole-Containing Amines
Key Observations :
Key Insights :
- Antibacterial Activity : Cyclohexyl-benzylamine derivatives () show potent activity against Gram-negative pathogens, suggesting that the target compound’s benzyl-pyrazole motif may similarly disrupt bacterial membranes.
Q & A
Q. What are the standard synthetic routes for Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine?
The synthesis typically involves nucleophilic substitution reactions. A pyrazole derivative reacts with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., NaOH or K₂CO₃). The nitrogen atom on the pyrazole acts as a nucleophile, attacking the electrophilic carbon of the benzyl group. Purification is achieved via column chromatography using silica gel and solvents like ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?
- 1H and 13C NMR : To identify proton and carbon environments, confirming substitution patterns on the pyrazole and benzyl groups.
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
- FT-IR : To detect functional groups like N-H stretches in the amine moiety .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains.
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Key parameters include:
- Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but may require reflux setups.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol/methanol improve solubility.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis reduce reaction time by 30–50% .
Q. How do substituents on the pyrazole ring influence biological activity and solubility?
Substituent effects are critical for structure-activity relationships (SAR):
| Substituent | Effect on Activity | Solubility Impact | Source |
|---|---|---|---|
| Ethyl (C₂H₅) | Enhances lipophilicity, improving membrane permeability | Reduces aqueous solubility | |
| Fluoro (F) | Increases binding affinity via electronegativity and metabolic stability | Minimal impact due to small size | |
| Methyl (CH₃) | Balances activity and solubility via moderate hydrophobicity | Moderate aqueous solubility |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Comparative SAR Studies : Systematically vary substituents while keeping other parameters constant.
- Assay Standardization : Use consistent cell lines, incubation times, and controls.
- Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability .
Q. How can computational methods predict interactions with biological targets?
- Molecular Docking : Identifies binding poses in enzyme active sites (e.g., using AutoDock Vina).
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., GROMACS).
- QSAR Models : Relate substituent properties (logP, polar surface area) to activity .
Q. What advanced techniques elucidate the mechanism of action (MoA) for this compound?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to purified receptors.
- CRISPR-Cas9 Knockout Models : Identifies target pathways by observing phenotypic changes in gene-edited cells.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Methodological Considerations for Data Interpretation
Q. How should researchers address low reproducibility in biological assays?
- Dose-Response Curves : Use at least 6 concentrations to calculate IC₅₀/EC₅₀ values.
- Triplicate Measurements : Minimize intra-assay variability.
- Positive/Negative Controls : Validate assay performance (e.g., doxorubicin for cytotoxicity) .
Q. What purification challenges arise during scale-up, and how are they mitigated?
- Challenge : Column chromatography becomes inefficient at >10 g scale.
- Solution : Switch to recrystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
